4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline
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Overview
Description
4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a chloro group, an iodo group, and a dimethoxyphenyl group attached to a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-iodoquinazoline and 3,5-dimethoxybenzaldehyde.
Condensation Reaction: The 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with an appropriate reagent to form the corresponding styryl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed to remove the chloro or iodo groups, leading to dehalogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dehalogenated quinazolines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,4-dimethoxybenzil: This compound is similar in structure but lacks the quinazoline core.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Another related compound with a different core structure.
Pterostilbene: A compound with a similar phenyl group but different functional groups and core structure.
Uniqueness
4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline is unique due to its combination of a quinazoline core with chloro, iodo, and dimethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
922189-14-8 |
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Molecular Formula |
C18H14ClIN2O2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline |
InChI |
InChI=1S/C18H14ClIN2O2/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-21-16-5-4-12(20)9-15(16)18(19)22-17/h3-10H,1-2H3 |
InChI Key |
OYEMYVQMLPMSHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=N2)Cl)OC |
Origin of Product |
United States |
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